
1-(6-Phenylpyrimidin-4-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Phenylpyrimidin-4-yl)propan-1-one is an organic compound with the molecular formula C13H12N2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine but with nitrogen atoms at positions 1 and 3 of the six-membered ring.
Preparation Methods
The synthesis of 1-(6-Phenylpyrimidin-4-yl)propan-1-one typically involves multistep reactions starting from readily available precursors. One common synthetic route includes the Claisen-Schmidt condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form an α,β-unsaturated carbonyl compound. This intermediate can then undergo further cyclization and functional group modifications to yield the desired pyrimidine derivative .
In industrial settings, the production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. Solvents like ethanol or dioxane are often used, and the reactions may be carried out under solvent-free conditions to reduce environmental impact .
Chemical Reactions Analysis
1-(6-Phenylpyrimidin-4-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles like amines or thiols replace hydrogen atoms.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions include alcohols, carboxylic acids, and substituted pyrimidine derivatives .
Scientific Research Applications
1-(6-Phenylpyrimidin-4-yl)propan-1-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 1-(6-Phenylpyrimidin-4-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting biochemical pathways. In medicinal chemistry, it may act as an antagonist or agonist at receptor sites, modulating physiological responses .
Comparison with Similar Compounds
1-(6-Phenylpyrimidin-4-yl)propan-1-one can be compared with other pyrimidine derivatives, such as:
3-[(6-Phenylpyrimidin-4-yl)amino]propan-1-ol: This compound has an amino group instead of a carbonyl group, which may result in different biological activities and chemical reactivity.
1-Phenyl-3-(phenylamino)propan-1-one: This compound has a phenylamino group, which can influence its interaction with molecular targets and its overall chemical behavior.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
67073-98-7 |
|---|---|
Molecular Formula |
C13H12N2O |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
1-(6-phenylpyrimidin-4-yl)propan-1-one |
InChI |
InChI=1S/C13H12N2O/c1-2-13(16)12-8-11(14-9-15-12)10-6-4-3-5-7-10/h3-9H,2H2,1H3 |
InChI Key |
KDUYCWDYMBSLAC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=NC=NC(=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


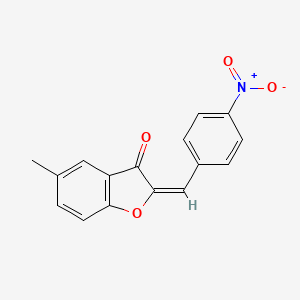
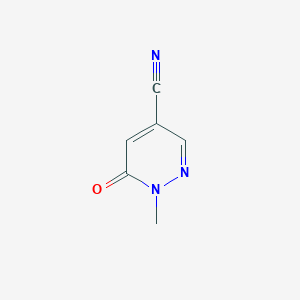


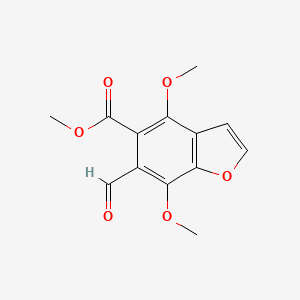

![5-Amino-2-[(1,3-thiazol-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B12907730.png)
![2,6-Diphenyl-3H-pyrano[2,3-C]isoquinolin-3-one](/img/structure/B12907731.png)

![ethyl N-[5-amino-3-[(N-methylanilino)methyl]pyrido[3,4-b]pyrazin-7-yl]carbamate](/img/structure/B12907734.png)
![5-{[(3,4-Dichlorophenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12907743.png)
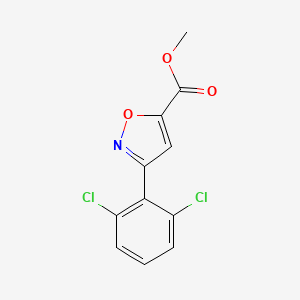
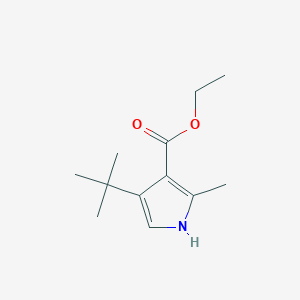
![2-Imino-5-[(1H-indol-3-yl)methyl]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B12907771.png)
